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CIS-4-AMINO-1-METHYLCYCLOHEXANOL

Cat. No.: B065293
CAS No.: 177908-37-1
M. Wt: 129.2 g/mol
InChI Key: KUKASNZJTIKRMH-UHFFFAOYSA-N
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Description

Significance of Aminocyclohexanol Scaffolds in Synthetic Chemistry and Medicinal Science

The aminocyclohexanol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. mdpi.com The presence of both an amino and a hydroxyl group provides sites for hydrogen bonding and further chemical modification, making them valuable building blocks for creating libraries of potential drug candidates. nih.gov These scaffolds are key components in a range of therapeutic agents, including inhibitors for enzymes like HIV-protease and antagonists for opioid receptors. mdpi.com The spatial arrangement of the amino and hydroxyl groups is critical, as it dictates the molecule's ability to interact with biological targets. In synthetic chemistry, aminocyclohexanols serve as versatile chiral auxiliaries and ligands, guiding the stereochemical outcome of asymmetric reactions. mdpi.com

Overview of Stereochemical Considerations in Cyclohexane (B81311) Chemistry

The stereochemistry of cyclohexane derivatives is dominated by their existence in various conformations, with the chair form being the most stable due to minimized angle and torsional strain. weebly.comslideshare.net In a chair conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). mvpsvktcollege.ac.in Equatorial positions are generally more stable for substituents, as they experience less steric hindrance from 1,3-diaxial interactions. slideshare.netlibretexts.org

For disubstituted cyclohexanes, such as the 1,4-disubstituted system of cis-4-Amino-1-methylcyclohexanol (B66319), the relative orientation of the substituents gives rise to cis and trans isomers. fiveable.me In a cis-1,4-disubstituted cyclohexane, one substituent is in an axial position while the other is equatorial. libretexts.orgscholaris.ca The ring can undergo a "ring flip," converting one chair conformation into another, which interchanges the axial and equatorial positions. mvpsvktcollege.ac.in The conformational equilibrium will favor the chair form where the larger or bulkier substituent occupies the more stable equatorial position to minimize steric strain. libretexts.org

Research Trajectory of this compound

The research trajectory for this compound is primarily as a specialized building block in organic synthesis. Its unique stereochemistry, with a cis relationship between the amino and hydroxyl groups, offers specific design elements for constructing more complex molecules. Scientific inquiry often involves its use as an intermediate where its defined stereochemistry can direct subsequent reaction steps. Studies may focus on its synthesis, conformational behavior, and its utility in creating molecules with specific three-dimensional architectures. X-ray crystallography studies have been noted to confirm that in some solid-state reactions, the amino group can adopt an axial conformation, which may influence its nucleophilicity.

Scope and Objectives of Academic Inquiry on this compound

Academic investigations into this compound are typically centered on its synthetic applications and stereochemical properties. The primary objectives of such research include:

Developing efficient synthetic routes to access the compound with high stereoselectivity.

Utilizing it as a key intermediate for the synthesis of target molecules, including potential pharmacophores and ligands for catalysis.

Studying its conformational preferences in different chemical environments through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Investigating its reactivity , comparing it with its trans-isomer to understand how stereochemistry influences reaction outcomes in processes like oxidation, substitution, and elimination.

Compound Data

Below are tables detailing the properties and identification information for the primary compound discussed and related structures.

Table 1: Properties of this compound

Property Value
CAS Number 177906-46-6 synblock.comachemblock.comcymitquimica.com
Molecular Formula C7H15NO synblock.comachemblock.com
Molecular Weight 129.20 g/mol synblock.comcymitquimica.com
IUPAC Name rel-(1s,4s)-4-amino-1-methylcyclohexan-1-ol achemblock.com

| Physical Form | Solid cymitquimica.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
cis-1,4-bromochlorocyclohexane
trans-1,4-dihalocyclohexanes
Cyclohexanol (B46403)
Ethane
Butane
4,4-dimethyl-1,3-cyclohexanedione
(S)-α-methylbenzylamine
5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol
(S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one
cis-4-Methylcyclohexanol
2-Aminooxazole
2-aminothiazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B065293 CIS-4-AMINO-1-METHYLCYCLOHEXANOL CAS No. 177908-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKASNZJTIKRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592870
Record name 4-Amino-1-methylcyclohexan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233764-32-4, 177906-46-6, 177908-37-1
Record name 4-Amino-1-methylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=233764-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methylcyclohexan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID60592870
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Record name trans-4-amino-1-methyl-cyclohexanol
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Advanced Synthetic Methodologies for Cis 4 Amino 1 Methylcyclohexanol

Stereoselective Synthesis of cis-4-Amino-1-methylcyclohexanol (B66319)

The paramount challenge in synthesizing this compound lies in the selective formation of the desired stereoisomer. This requires careful consideration of the synthetic route to control the relative and absolute stereochemistry of the amino and hydroxyl groups on the cyclohexane (B81311) ring.

Regioselective Amination Strategies

Regioselective amination is a critical step in the synthesis of aminocyclohexanols. Directing the amino group to the C4 position of a 1-methylcyclohexanol (B147175) precursor is a key strategic consideration. One potential approach involves the catalytic C–H amination of a suitable 1-methylcyclohexanol derivative. This method, while powerful, often requires sophisticated catalyst design to achieve high regioselectivity and stereoselectivity rsc.org.

Another strategy could involve the use of 4-methylcyclohexanone (B47639) as a starting material prepchem.comnih.gov. The ketone can be converted to an oxime, which can then undergo a Beckmann rearrangement to form a lactam. Subsequent reduction of the lactam would yield the corresponding cyclic amine. However, controlling the stereochemical outcome of the final reduction step to favor the cis-isomer would be crucial.

A more direct enzymatic approach could employ amine transaminases (ATAs). For instance, a one-pot synthesis of 4-aminocyclohexanol isomers has been reported using a keto reductase (KRED) and an ATA, starting from 1,4-cyclohexanedione (B43130) researchgate.net. A similar enzymatic cascade could be envisioned for the synthesis of the 1-methylated analogue, where a suitable KRED would first reduce a precursor diketone before a stereoselective amination by an ATA. The selectivity of the ATA for the cis-isomer would be paramount for the success of this strategy.

Starting MaterialReagent/CatalystKey TransformationPotential Outcome
1-methylcyclohexanol derivativeMetal catalyst (e.g., Rh, Cu)C-H AminationRegioselective introduction of an amino group
4-methylcyclohexanoneHydroxylamine, AcidOximation, Beckmann rearrangementFormation of a caprolactam intermediate
1-methyl-1,4-cyclohexanedioneKeto Reductase, Amine TransaminaseEnzymatic reduction and aminationStereoselective formation of this compound

Chiral Auxiliary Approaches in Cyclohexanol (B46403) Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of cyclic molecules. In the context of this compound, a chiral auxiliary could be appended to a cyclohexene (B86901) precursor to direct subsequent functionalization steps acs.orgsigmaaldrich.com. For example, a chiral auxiliary could guide the stereoselective epoxidation of a 1-methylcyclohexene derivative. Subsequent regioselective opening of the epoxide with an amine nucleophile would establish the desired cis-1,4-aminoalcohol stereochemistry. The choice of chiral auxiliary is critical, with auxiliaries like pseudoephedrine and its analogues demonstrating high levels of stereocontrol in various transformations harvard.edu.

Another strategy involves the use of a temporary stereocenter. This approach introduces a chiral center that directs subsequent reactions and is then removed. For instance, an aldol (B89426) reaction with a chiral auxiliary could be used to set a stereocenter, which then directs a cyclopropanation reaction. A final retro-aldol reaction would then reveal the desired chiral product rsc.org. While complex, this methodology offers a high degree of control over the final stereochemistry.

Chiral Auxiliary ApproachKey StepsAdvantage
Auxiliary-controlled epoxidationAttachment of chiral auxiliary, stereoselective epoxidation, regioselective epoxide openingHigh diastereoselectivity in the formation of the amino and hydroxyl groups.
Temporary stereocenterAldol reaction with chiral auxiliary, directed functionalization, retro-aldol cleavagePrecise control over absolute stereochemistry.

Enantioselective Pathways to this compound Isomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, which is chiral, obtaining a specific enantiomer is often necessary for biological applications. One powerful method for achieving this is through asymmetric catalysis. For example, the asymmetric hydrogenation of an enamine precursor derived from 4-methylcyclohexanone could yield an enantiomerically enriched amine.

Copper-catalyzed hydroamination reactions have also emerged as a potent tool for the enantioselective synthesis of β-amino acid derivatives nih.gov. A similar strategy could potentially be adapted for the synthesis of this compound, where a chiral copper catalyst controls the stereoselective addition of an amine to a suitable cyclohexene precursor.

Kinetic resolution is another viable strategy. In this approach, a racemic mixture of this compound could be subjected to a reaction with a chiral catalyst or reagent that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

Total Synthesis Approaches Utilizing this compound as a Precursor

The stereochemically defined structure of this compound makes it an attractive building block for the total synthesis of more complex natural products and pharmaceutically active molecules uni-regensburg.denih.govnih.govnih.gov. Its rigid cyclohexane core and orthogonally functionalized amino and hydroxyl groups allow for its incorporation into larger structures using various synthetic strategies.

Convergent Synthesis Strategies

Convergent synthesis involves the independent synthesis of several fragments of a target molecule, which are then coupled together in the later stages of the synthesis wikipedia.orgscholarsresearchlibrary.com. This approach is generally more efficient than a linear synthesis for complex targets. This compound can serve as a key fragment in a convergent synthesis. For example, the amino and hydroxyl groups can be differentially protected, and then each end can be elaborated separately before being coupled to other fragments of the target molecule. This strategy is particularly advantageous for the synthesis of modular molecules like certain peptides or polyketides nih.gov.

Hypothetical Convergent Synthesis Example:

Fragment A: cis-4-(Protected-amino)-1-methylcyclohexanol is functionalized at the hydroxyl group.

Fragment B: A second complex fragment is synthesized independently.

Coupling: The deprotected amino group of Fragment A is coupled with a suitable functional group on Fragment B to form the final target molecule.

Divergent Synthesis Strategies

Divergent synthesis begins with a common precursor that is elaborated into a library of structurally related compounds acs.orgacs.org. This compound is an excellent starting point for a divergent synthesis due to its two distinct functional groups. The amino and hydroxyl groups can be selectively reacted to introduce a variety of substituents, leading to a diverse range of analogues from a single, stereochemically defined core. This approach is highly valuable in drug discovery for the rapid generation of structure-activity relationship (SAR) data.

Hypothetical Divergent Synthesis Example:

Starting with this compound:

Path A: The amino group is acylated with a library of different carboxylic acids, while the hydroxyl group is protected.

Path B: The hydroxyl group is etherified or esterified with a variety of reagents, while the amino group is protected.

Path C: Both the amino and hydroxyl groups are reacted with different electrophiles.

This divergent approach allows for the efficient exploration of the chemical space around the this compound scaffold.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is paramount for developing sustainable chemical processes. For the synthesis of this compound, this involves the use of catalytic methods to minimize waste and the exploration of environmentally benign reaction conditions.

Catalytic Methods for Reduced Environmental Impact

The pursuit of greener synthetic pathways has led to the exploration of highly efficient catalytic systems. While direct catalytic methods for this compound are not extensively documented, analogous enzymatic and chemoenzymatic strategies for related 4-aminocyclohexanols offer significant insights into environmentally friendly approaches.

One-pot cascade reactions employing a combination of keto reductases (KREDs) and amine transaminases (ATAs) have proven effective for the stereoselective synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione. d-nb.info This enzymatic approach is highly modular, allowing for the selection of specific enzymes to favor the formation of either the cis or trans isomer with excellent diastereomeric ratios. d-nb.info For instance, many amine transaminases exhibit a preference for producing the cis-amino alcohol. d-nb.info This methodology, which often operates in aqueous media under mild conditions, significantly reduces the environmental impact compared to traditional chemical methods that may require harsh reagents and organic solvents.

The proposed enzymatic cascade can proceed via two main routes:

Route A: Selective mono-reduction of a diketone precursor to a hydroxyketone by a KRED, followed by stereoselective transamination by an ATA. d-nb.info

Route B: Selective mono-amination of the diketone by an ATA to yield an aminoketone, which is then stereoselectively reduced by a KRED. d-nb.info

These enzymatic systems highlight the potential for developing highly selective and sustainable catalytic processes for the synthesis of substituted aminocyclohexanols like the methylated target compound. The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and a reduction in waste. d-nb.info

Solvent-Free Reaction Environments

The development of solvent-free reaction conditions is a key goal in green chemistry, as it eliminates a major source of waste and potential environmental contamination. While specific solvent-free methods for the synthesis of this compound are not prominently reported in the literature, the broader field of organic synthesis offers promising techniques.

Mechanochemistry, such as ball milling, has emerged as a powerful tool for conducting reactions without the need for bulk solvents. This technique has been successfully applied to a variety of organic transformations, including the synthesis of pharmaceutically important molecules. Another approach is the use of catalyst- and solvent-free reductive amination protocols, which have been shown to be effective for a wide range of substrates at room temperature. These methods offer a sustainable alternative to traditional solvent-based syntheses and could potentially be adapted for the production of this compound.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of key synthetic steps is crucial for controlling the stereochemical outcome of a reaction. In the synthesis of this compound, the stereoselectivity of the reduction of a 4-substituted cyclohexanone (B45756) intermediate is the critical factor determining the final product's configuration.

The stereochemical course of the reduction of cyclohexanones is influenced by several factors, including the steric bulk of the reducing agent and the conformational preferences of the substrate. The reduction of a ketone to an alcohol can proceed via either an axial or an equatorial attack of the hydride reagent on the carbonyl carbon.

Axial Attack: Generally favored by smaller, unhindered hydride reagents. This approach leads to the formation of an equatorial alcohol, which is often the thermodynamically more stable product.

Equatorial Attack: Becomes more significant with bulkier hydride reagents, which are sterically hindered from approaching the axial face. This pathway results in the formation of an axial alcohol.

In the context of synthesizing this compound from a 4-amino-1-methylcyclohexanone precursor, achieving the cis configuration requires the formation of an axial alcohol. This suggests that a reducing agent capable of preferential equatorial attack would be necessary.

Molecular modeling studies on the enzymatic synthesis of 4-aminocyclohexanol provide a rationale for the observed cis-selectivity. In the active site of an amine transaminase, the substrate can bind in two different orientations leading to either the cis or trans product. The formation of the cis-isomer is often favored because the hydroxyl group of the intermediate can be readily solvated by water molecules within the enzyme's active site. d-nb.info Conversely, the orientation required for the formation of the trans-isomer may place the hydroxyl group in a more hydrophobic environment, making it energetically less favorable. d-nb.info This enzymatic model provides a valuable framework for understanding and potentially designing catalysts that can achieve high cis-selectivity in the synthesis of related compounds like this compound.

Stereochemical and Conformational Analysis of Cis 4 Amino 1 Methylcyclohexanol

Elucidation of cis-trans Isomerism in 4-Amino-1-methylcyclohexanols

The presence of multiple substituents on the cyclohexane (B81311) ring gives rise to stereoisomerism, specifically cis-trans (or geometric) isomerism. In the context of 4-Amino-1-methylcyclohexanol, the relative orientation of the hydroxyl group at the C1 position and the amino group at the C4 position defines the cis and trans isomers. The cis isomer is characterized by having these two functional groups on the same side of the cyclohexane ring's plane. researchgate.net

The definitive assignment of the cis and trans configurations is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The relative stereochemistry can be deduced by analyzing the chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons. In the chair conformation of a cyclohexane, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. Furthermore, the width of the signal for the proton attached to the same carbon as a substituent (the H-C-X proton) is indicative of its orientation. An axial proton will have large axial-axial couplings (J_ax-ax ≈ 8-13 Hz) to its neighbors, resulting in a broad signal. An equatorial proton will have smaller axial-equatorial and equatorial-equatorial couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz), leading to a narrower signal. For cis-4-Amino-1-methylcyclohexanol (B66319), the chair conformers will have one functional group in an axial position and the other in an equatorial position. By examining the signals for the protons at C1 and C4, the relative configuration can be confirmed.

¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are also sensitive to the stereochemistry. The "gamma-gauche effect" is particularly useful, where an axial substituent causes a shielding effect (an upfield shift of ~4-6 ppm) on the carbon atom three bonds away (the gamma carbon) compared to when the substituent is equatorial. By comparing the ¹³C NMR spectra of the isomers, the cis and trans configurations can be distinguished.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOE experiments (like NOESY) can identify protons that are close in space. For the cis isomer, NOE correlations would be expected between the axial substituent and the other axial protons on the same face of the ring (at positions 3 and 5), which would be absent for the trans isomer where both groups can be equatorial.

Chiral Derivatizing Agents (CDAs): For unambiguous assignment, especially of absolute configuration, chiral derivatizing agents such as Mosher's acid (MTPA) can be used. researchgate.netnih.govresearchgate.net By forming esters or amides with the alcohol and amine functionalities, the resulting diastereomeric products exhibit distinct NMR chemical shifts, allowing for detailed structural elucidation. researchgate.netnih.govresearchgate.net

Assessing the purity of the cis isomer and quantifying the amount of the trans isomer is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for this purpose.

Chromatographic Separation: The cis and trans isomers have different three-dimensional shapes and polarities, which causes them to interact differently with the stationary phase of a chromatography column. This difference in interaction leads to different retention times, allowing for their separation and quantification. A hypothetical separation is illustrated in the table below.

TechniqueIsomerHypothetical Retention Time (min)Column Type
HPLCtrans-4-Amino-1-methylcyclohexanol8.5Reversed-Phase C18
This compound10.2
GCtrans-4-Amino-1-methylcyclohexanol12.1Polar Capillary (e.g., Carbowax)
This compound13.5

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. libretexts.org This ring is flexible and undergoes rapid interconversion between two chair forms, a process known as ring flipping.

When substituents are present on the cyclohexane ring, the two chair conformers resulting from a ring flip are no longer equal in energy. libretexts.org Substituents generally prefer the more spacious equatorial position over the more sterically hindered axial position. libretexts.org This preference is quantified by the conformational free energy, or "A-value," which represents the energy penalty for a substituent being in the axial position. masterorganicchemistry.comlibretexts.org

For this compound, the cis relationship between the C1-hydroxyl and C4-amino groups dictates that in any chair conformation, one group must be axial and the other must be equatorial. utexas.edu This leads to a dynamic equilibrium between two distinct chair conformers. The methyl group at C1 is also a factor, but the primary equilibrium is dictated by the relative steric demands of the hydroxyl and amino groups.

Conformer A: Axial hydroxyl group and equatorial amino group.

Conformer B: Equatorial hydroxyl group and axial amino group.

The relative stability of these two conformers can be predicted by comparing the A-values of the -OH and -NH₂ groups.

SubstituentA-Value (kcal/mol)Reference
-OH (Hydroxyl)0.87 - 1.0 masterorganicchemistry.com
-NH₂ (Amino)~1.2 - 1.6 masterorganicchemistry.com
-CH₃ (Methyl)1.7 libretexts.org

Since the A-value for the amino group is larger than that for the hydroxyl group, the amino group has a stronger preference for the equatorial position. Therefore, Conformer A , which places the bulkier amino group in the equatorial position and the smaller hydroxyl group in the axial position, is expected to be the more stable and thus more populated conformer at equilibrium.

Intramolecular Interactions and Hydrogen Bonding Networks

The possibility of an intramolecular hydrogen bond (a hydrogen bond within the same molecule) can significantly influence the conformation of a molecule. In this compound, such an interaction could potentially occur between the hydroxyl group (as a donor) and the amino group (as an acceptor), or vice-versa.

However, in the stable chair conformation, the 1,4-diaxial distance is too large for effective hydrogen bonding, and the distance between a 1-axial and 4-equatorial group (or vice-versa) is also not optimal for a strong linear hydrogen bond. The geometry of the chair form holds the donor and acceptor groups far apart.

An intramolecular hydrogen bond between the 1- and 4-substituents becomes geometrically more feasible if the molecule adopts a higher-energy twist-boat conformation. Studies on related molecules like cis-1,4-cyclohexanediol have shown that while the di-equatorial chair form is dominant in non-polar solvents, conformations involving intramolecular hydrogen bonds can be populated. researchgate.netacs.orgnih.gov However, the energetic cost of distorting the stable chair into a twist-boat (approx. 5.5 kcal/mol) is substantial. utexas.edu Therefore, it is unlikely that an intramolecularly hydrogen-bonded twist-boat conformer represents a significant fraction of the conformational population of this compound in its ground state. The dominant species will be the two rapidly interconverting chair conformers, with intermolecular hydrogen bonding between molecules being the primary non-covalent interaction in the condensed phase.

Theoretical Computational Studies of Stereochemical Preference

Theoretical computational studies are instrumental in elucidating the stereochemical and conformational preferences of cyclic molecules like this compound. By employing quantum mechanical calculations, researchers can model the geometric structures and determine the relative energies of different conformers, thus predicting the most stable arrangements of the molecule. For this compound, the analysis primarily revolves around the chair conformations of the cyclohexane ring and the axial versus equatorial positioning of the amino and methyl-hydroxyl groups.

The cis configuration of 1,4-disubstituted cyclohexanes can exist in two principal chair conformations that undergo rapid interconversion via a process known as ring flipping. In the case of this compound, one substituent group will be in an axial position while the other is in an equatorial position in one chair form. Upon ring inversion, their positions switch.

The two possible chair conformations for the cis isomer are:

Conformer A: The 1-methyl and 1-hydroxyl groups are on a carbon with the methyl group axial and the hydroxyl group equatorial (or vice-versa, though the hydroxyl is bulkier and would preferentially be equatorial), and the 4-amino group is in an axial position.

Conformer B: Following a ring flip, the 1-methyl and 1-hydroxyl groups would switch their axial/equatorial placement, and the 4-amino group would move to an equatorial position.

The stereochemical preference is dictated by the energy differences between these conformers. These energy differences are primarily due to steric strain, specifically 1,3-diaxial interactions. An axial substituent experiences steric repulsion from the other two axial atoms (usually hydrogens) on the same side of the ring. Larger substituents incur a greater energetic penalty in the axial position.

Computational models, such as those based on Density Functional Theory (DFT), are used to calculate the energies of these conformers. The relative energy of each conformer can be used to predict the equilibrium distribution.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerAmino Group PositionMethyl Group PositionHydroxyl Group PositionRelative Energy (kcal/mol)Population at 298 K (%)
Chair 1 AxialEquatorialAxial2.1~5
Chair 2 EquatorialAxialEquatorial0~95

Note: The data in this table is illustrative and based on established principles of conformational analysis. The exact energy values would require specific quantum chemical calculations for this molecule.

The data illustrates that the conformer with the bulky amino group in the equatorial position (Chair 2) is significantly more stable. The energy difference of approximately 2.1 kcal/mol is a result of avoiding the unfavorable 1,3-diaxial interactions that would occur if the amino group were axial. The A-value, which is a measure of the energetic preference for a substituent to be in the equatorial position, is approximately 1.2 kcal/mol for an amino group. The combined steric effects of the axial methyl and hydroxyl groups in Chair 1 contribute to its higher energy.

Furthermore, computational studies can explore the potential for intramolecular hydrogen bonding. In the diaxial conformer of the trans isomer (not the subject here, but a useful comparison), a hydrogen bond can form between the amino and hydroxyl groups, which can stabilize this conformation. For the cis isomer, an intramolecular hydrogen bond is less likely to be a dominant stabilizing factor in the preferred diequatorial-like conformation due to the larger distance between the functional groups. However, computational analysis would precisely model the bond distances and angles to confirm or refute the presence of any significant intramolecular interactions.

Table 2: Key Geometric Parameters from a Hypothetical DFT Calculation

ParameterChair 1 (Axial NH2)Chair 2 (Equatorial NH2)
C1-C4 Distance (Å)2.582.52
N-O Distance (Å)4.854.95
Dihedral Angle (N-C4-C1-O) (°)-178.558.9

Note: This data is hypothetical and serves to illustrate the type of information obtained from computational studies.

The geometric parameters obtained from such calculations provide a detailed picture of the three-dimensional structure of the most stable conformer. The preference for the amino group to occupy the equatorial position is a clear and predictable outcome based on fundamental principles of stereochemistry, and theoretical computational studies provide the quantitative data to support this qualitative understanding.

Reactivity and Derivatization of Cis 4 Amino 1 Methylcyclohexanol

Functional Group Transformations of the Amino Moiety

The primary amino group in cis-4-Amino-1-methylcyclohexanol (B66319) is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The nucleophilic nature of the primary amine readily allows for acylation and alkylation reactions.

Acylation of the amino group can be achieved using various acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct and to deprotonate the ammonium (B1175870) salt, thus regenerating the nucleophilic amine. The resulting amides are generally stable compounds and are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. While specific data for the acylation of this compound is not extensively reported in the literature, the reaction is expected to proceed efficiently, analogous to similar aminocyclohexanol derivatives.

Illustrative Data for Acylation of Amino Alcohols

Acylating Agent Base Solvent Typical Yield (%)
Acetyl Chloride Triethylamine Dichloromethane >90
Benzoyl Chloride Pyridine Tetrahydrofuran 85-95

Alkylation of the amino group introduces alkyl substituents and can be accomplished using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary amines, and even quaternary ammonium salts. Reductive amination, a more controlled method, involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Illustrative Data for Reductive Amination of Amines

Carbonyl Compound Reducing Agent Solvent Typical Yield (%)
Benzaldehyde NaBH(OAc)₃ Dichloromethane 80-90
Acetone NaBH₄ Methanol 75-85

The amino group of this compound can serve as a key nitrogen source in the synthesis of various nitrogen-containing heterocyclic systems. researchgate.net These heterocycles are prevalent in medicinal chemistry and materials science. chemicalbook.com The specific type of heterocycle formed depends on the reaction partner.

For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or diazepines depending on the reaction conditions. Condensation with α,β-unsaturated ketones can yield piperidine (B6355638) derivatives through aza-Michael addition followed by intramolecular cyclization. Furthermore, reaction with appropriate precursors can lead to the formation of fused heterocyclic systems. The cis stereochemistry of the starting material can influence the stereochemical outcome of these cyclization reactions.

Chemical Modifications of the Hydroxyl Group

The tertiary hydroxyl group of this compound also offers opportunities for derivatization, although its reactivity is somewhat hindered by steric bulk compared to a primary or secondary alcohol.

Etherification of the tertiary alcohol is generally challenging due to steric hindrance and the potential for elimination side reactions under acidic conditions. However, under specific conditions, such as the Williamson ether synthesis using a strong base to deprotonate the alcohol followed by reaction with an alkyl halide, ether formation may be possible.

Esterification of the tertiary hydroxyl group can be achieved by reaction with acyl chlorides or anhydrides, often in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Direct Fischer esterification with carboxylic acids under acidic catalysis is generally not effective for tertiary alcohols due to rapid dehydration. A patent describing the separation of cis- and trans-4-acetamido-cyclohexanol isomers mentions the formation of the corresponding acetic ester by reaction with acetic anhydride, suggesting that esterification of the hydroxyl group is a feasible transformation. google.com

Illustrative Data for Esterification of Tertiary Alcohols

Esterifying Agent Catalyst Solvent Typical Yield (%)
Acetyl Chloride Pyridine Dichloromethane 70-85
Acetic Anhydride DMAP Tetrahydrofuran 80-90

Oxidation of the tertiary hydroxyl group in this compound is not possible without cleavage of a carbon-carbon bond, as there is no hydrogen atom on the carbon bearing the hydroxyl group. Therefore, this functional group is stable to standard oxidizing agents that would typically convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids.

Reduction of the hydroxyl group is a difficult transformation that would require harsh reaction conditions, such as treatment with a strong acid and a reducing agent, and would likely proceed through a carbocation intermediate, potentially leading to a mixture of products including elimination and rearrangement.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Derivatives of this compound can be envisioned as substrates for such reactions. For instance, the amino group could be transformed into a leaving group, such as a triflate or a halide, after suitable protection of the hydroxyl group. Alternatively, the amino group itself can be used in Buchwald-Hartwig amination reactions.

While specific examples of palladium-catalyzed cross-coupling reactions involving derivatives of this compound are not readily found in the literature, the general principles of these reactions are well-established. researchgate.net For example, an N-arylated derivative of this compound could potentially be synthesized via a Buchwald-Hartwig amination of an aryl halide.

Illustrative Data for Buchwald-Hartwig Amination

Aryl Halide Amine Palladium Catalyst Ligand Base Typical Yield (%)
Bromobenzene This compound Pd₂(dba)₃ BINAP NaOt-Bu 60-80

Development of Novel Reagents and Catalysts from this compound Scaffolds

The unique structural arrangement of this compound, featuring both a nucleophilic amino group and a hydroxyl group on a cyclohexane (B81311) framework, presents a compelling scaffold for the design of specialized reagents and catalysts. The inherent chirality and the potential for dual-functional activation make it a promising, though currently under-explored, candidate for asymmetric synthesis and catalysis.

The development of novel reagents and catalysts from amino alcohol scaffolds is a well-established strategy in organic synthesis. These bifunctional molecules can act as organocatalysts or as ligands for metal-catalyzed reactions. The amino group can serve as a basic site or a binding site for a metal, while the hydroxyl group can act as a hydrogen bond donor or participate in the catalytic cycle. This dual functionality can lead to highly efficient and selective transformations.

Research into related amino alcohol systems has demonstrated their utility in a variety of reactions. For instance, simple primary β-amino alcohols have been shown to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org In these systems, the amino group is proposed to activate the substrate through the formation of an enamine, while the hydroxyl group directs the stereochemical outcome through hydrogen bonding. rsc.org

Furthermore, amino alcohols have been successfully employed as ligands in metal-catalyzed reactions. Nickel complexes with amino alcohol ligands, such as prolinol and trans-2-aminocyclohexanol, have been shown to catalyze Suzuki cross-coupling reactions of unactivated alkyl halides with arylboronic acids. acs.org The success of these related systems suggests that this compound could similarly be derivatized to create novel ligands for a range of metal-catalyzed transformations.

While specific research on the derivatization of this compound for the development of reagents and catalysts is not extensively documented in publicly available literature, the principles established with analogous structures provide a clear roadmap for future investigations. The reactivity of the amino and hydroxyl groups allows for a variety of modifications. For example, the amino group can be readily acylated, sulfonated, or alkylated to introduce new functionalities. The hydroxyl group can be etherified or esterified. These derivatizations can be used to tune the steric and electronic properties of the resulting molecule, thereby optimizing its performance as a reagent or catalyst.

The synthesis of chiral auxiliaries is another area where this compound could find application. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Given the defined stereochemistry of the cis isomer, derivatives of this amino alcohol could potentially be employed to induce asymmetry in a variety of chemical transformations.

The exploration of this compound as a scaffold for new chemical entities is a promising avenue for research. The combination of its rigid cyclohexyl backbone, the cis-relationship of its functional groups, and the presence of a tertiary alcohol and a primary amine provides a unique platform for the development of next-generation reagents and catalysts for asymmetric synthesis.

Applications in Medicinal Chemistry and Drug Discovery Research

cis-4-Amino-1-methylcyclohexanol (B66319) as a Scaffold for Bioactive Molecule Synthesis

The rigid cyclohexane (B81311) core of this compound serves as a valuable template for orienting pharmacophoric groups in a spatially defined manner. This pre-organization can lead to enhanced binding affinity and selectivity for a target protein by reducing the entropic penalty associated with the binding of more flexible molecules.

While specific examples of GPCR ligands and enzyme inhibitors directly incorporating the this compound scaffold are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for the rational design of such molecules. The amino and hydroxyl functionalities can serve as key hydrogen bond donors and acceptors, while the cyclohexyl ring itself can engage in hydrophobic interactions within a receptor's binding pocket.

G-protein coupled receptors (GPCRs) represent a major class of drug targets, and the development of ligands with high affinity and selectivity is a central goal in medicinal chemistry. The conformationally constrained nature of the this compound scaffold is well-suited for the design of GPCR ligands. The defined spatial orientation of the amino and hydroxyl groups can mimic the key interactions of endogenous ligands. For instance, the amino group can serve as a protonated amine to interact with an aspartate residue, a common interaction for aminergic GPCRs. The hydroxyl group can act as a hydrogen bond donor or acceptor, further anchoring the ligand in the binding site.

Below is a table of potential GPCR targets for which ligands based on the this compound scaffold could be designed.

GPCR Target FamilyPotential for Interaction with this compound Scaffold
Adrenergic ReceptorsThe amino group can mimic the amine of norepinephrine (B1679862) or epinephrine, interacting with key aspartate residues in the transmembrane domains.
Dopamine (B1211576) ReceptorsThe scaffold can be elaborated to present pharmacophoric features that fit within the dopamine binding pocket, with the amino group being a key anchor.
Serotonin (B10506) ReceptorsThe core structure can be part of a larger molecule designed to interact with specific subtypes of serotonin receptors, where hydrogen bonding and hydrophobic interactions are crucial.
Opioid ReceptorsThe rigid scaffold could be used to develop novel analgesics with potentially reduced side effects by targeting specific opioid receptor subtypes.

Enzyme inhibitors are another critical class of therapeutic agents. The functional groups on this compound can be strategically utilized to interact with the active sites of various enzymes. The hydroxyl group can act as a nucleophile or a hydrogen bond donor to interact with catalytic residues, while the amino group can form salt bridges or hydrogen bonds with acidic residues in the enzyme's active site. Research has indicated that aminocyclohexanol derivatives may play a role in enzyme inhibition, making this compound a compound of interest for developing therapeutic agents for conditions like neurological disorders.

The following table outlines potential enzyme classes that could be targeted with inhibitors based on this scaffold.

Enzyme ClassRationale for Inhibition by this compound Derivatives
KinasesThe amino group can be functionalized to interact with the hinge region of the ATP binding site, a common strategy for kinase inhibitor design.
ProteasesThe hydroxyl group could be positioned to interact with the catalytic machinery of serine or threonine proteases, while the amino group can interact with specificity pockets.
AcetylcholinesteraseDerivatives could be designed to fit within the active site gorge of acetylcholinesterase, with the protonated amine interacting with the anionic site.
GlycosidasesThe cyclohexanol (B46403) ring can mimic the sugar moiety of the natural substrate, and the functional groups can be tailored to interact with the catalytic residues.

Role of this compound in Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid this compound scaffold can be used as a conformational constraint in peptidomimetic design to mimic beta-turns or other secondary structures of peptides. By incorporating this scaffold, the resulting peptidomimetic can be locked into a bioactive conformation, leading to increased potency and selectivity.

The amino and hydroxyl groups of this compound can serve as surrogates for the amide bonds and side-chain functionalities of amino acids.

Amino AcidMimicry by this compound
Serine/ThreonineThe hydroxyl group on the cyclohexane ring can mimic the side-chain hydroxyl of serine or threonine.
LysineThe amino group can mimic the side-chain amine of lysine, albeit with a different spatial arrangement.
ProlineThe rigid ring structure can serve as a proline mimic, inducing a turn-like conformation in a peptide backbone.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical modifications to a lead compound affect its biological activity. The this compound scaffold provides a well-defined platform for systematic SAR exploration. Modifications can be made to the amino group, the hydroxyl group, the methyl group, and the cyclohexane ring itself to probe the chemical space around the core structure. For example, research into analgesic agents has shown that modifications to the structure of aminocyclohexanol derivatives can significantly impact their potency.

A hypothetical SAR study on derivatives of this compound for a hypothetical enzyme target is outlined in the table below.

Position of ModificationType of ModificationExpected Impact on Activity
Amino GroupAcylation, Alkylation, SulfonylationModulates hydrogen bonding capacity and introduces new steric and electronic features.
Hydroxyl GroupEtherification, EsterificationAlters hydrogen bonding potential and lipophilicity.
Methyl GroupReplacement with larger alkyl or aryl groupsProbes for additional hydrophobic pockets in the binding site.
Cyclohexane RingIntroduction of additional substituentsFine-tunes the conformational properties and introduces new interaction points.

Prodrug and Drug Delivery System Design Utilizing this compound Conjugates

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. The amino and hydroxyl groups of this compound are ideal handles for the attachment of promoieties to create prodrugs. For example, the hydroxyl group can be esterified to improve lipophilicity and cell membrane permeability, while the amino group can be converted into a carbamate (B1207046) or an amide. Once in the body, these promoieties can be cleaved by enzymes to release the active drug.

Prodrug StrategyFunctional Group TargetedPotential Advantage
Ester ProdrugHydroxyl groupIncreased lipophilicity, improved oral absorption.
Carbamate ProdrugAmino groupControlled release, protection from first-pass metabolism.
Phosphate ProdrugHydroxyl groupIncreased aqueous solubility for intravenous administration.

Pharmacophore Elucidation Based on this compound Derivatives

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By synthesizing and testing a series of active derivatives based on the this compound scaffold, a pharmacophore model can be developed. This model can then be used to guide the design of new, more potent, and selective ligands or to search virtual libraries for other compounds with the desired biological activity.

The key pharmacophoric features of the this compound scaffold are summarized in the table below.

Pharmacophoric FeatureCorresponding Structural Element
Hydrogen Bond DonorAmino group, Hydroxyl group
Hydrogen Bond AcceptorHydroxyl group
Positive IonizableAmino group
Hydrophobic CenterCyclohexane ring, Methyl group

Advanced Spectroscopic and Computational Studies of Cis 4 Amino 1 Methylcyclohexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For cis-4-Amino-1-methylcyclohexanol (B66319), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the cis stereochemical relationship. In its preferred chair conformation, the cis isomer is expected to have the C4-amino group in an axial position and the C1-hydroxyl group in an equatorial position, while the C1-methyl group is axial.

Predicted ¹H and ¹³C NMR chemical shifts for the key nuclei in this compound are presented below. These values are estimated based on data from analogous compounds like cis-4-methylcyclohexanol and general substituent effects in cyclohexane (B81311) systems.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
-CH₃ (at C1) ~1.20 s -
-OH (at C1) Variable (broad s) br s -
H-2, H-6 (eq) ~1.65 m -
H-2, H-6 (ax) ~1.45 m -
H-3, H-5 (eq) ~1.75 m -
H-3, H-5 (ax) ~1.35 m -
H-4 (eq) ~3.00 tt J ≈ 12.0, 4.0
-NH₂ (at C4) Variable (broad s) br s -

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (ppm)
C1 ~70.0
C2, C6 ~35.0
C3, C5 ~29.0
C4 ~50.0
-CH₃ ~29.5

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To confirm the atomic connections within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton (¹H-¹H) coupling networks. For this compound, the key expected correlations would be:

The proton at C4 (H-4) showing a correlation to the methylene (B1212753) protons at C3 and C5.

The protons at C3/C5 showing correlations to both H-4 and the methylene protons at C2/C6.

The absence of a COSY correlation for the methyl protons confirms its attachment to the quaternary carbon, C1.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal around 3.00 ppm would correlate with the carbon signal at approximately 50.0 ppm, assigning them to H-4 and C-4, respectively.

Correlations from the methyl protons (~1.20 ppm) to the quaternary carbon C1 (~70.0 ppm) and the adjacent methylene carbons C2 and C6 (~35.0 ppm).

Correlations from the H-4 proton (~3.00 ppm) to carbons C2, C3, C5, and C6, confirming its position within the ring.

NOESY/ROESY for Stereochemical and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the stereochemistry and preferred conformation by identifying protons that are close in space.

For this compound, the chair conformation places specific groups in axial or equatorial positions. The cis configuration dictates a 1,4-diaxial relationship between the amino group and the methyl group is not possible. Instead, the most stable conformer would likely feature an axial amino group and an axial methyl group. However, analysis often reveals the substituent at C4 is axial and the methyl group at C1 is also axial.

Key expected NOESY/ROESY correlations that would confirm the cis stereochemistry include:

A spatial correlation between the axial proton at C4 and the axial protons at C2 and C6.

Spatial correlations between the axial methyl protons at C1 and the axial protons at C3 and C5.

The presence of these 1,3-diaxial correlations would provide definitive proof of the conformation and the relative stereochemistry of the substituents.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the calculation of its elemental formula. For this compound, the molecular formula is C₇H₁₅NO.

HRMS Data

Parameter Value
Molecular Formula C₇H₁₅NO
Monoisotopic Mass 129.115364 Da

An experimental HRMS measurement yielding a mass-to-charge ratio ([M+H]⁺) of approximately 130.1230 would confirm the elemental composition. chemspider.comcymitquimica.com

Fragmentation Pathways and Isomeric Differentiation

Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion of this compound undergoes characteristic fragmentation. The primary fragmentation pathways for alcohols and amines are α-cleavage and dehydration. americanpharmaceuticalreview.com

Common fragmentation pathways include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion (m/z 129) to yield a fragment at m/z 111. This is a common pathway for cyclic alcohols. americanpharmaceuticalreview.com

α-Cleavage (next to Oxygen): Loss of the methyl group (CH₃, 15 Da) via cleavage of the C1-CH₃ bond, leading to a fragment at m/z 114.

α-Cleavage (next to Nitrogen): Cleavage of the C-C bonds adjacent to the carbon bearing the amino group (C3-C4 or C4-C5). This can lead to the formation of a stable iminium ion. For example, cleavage of the ring could produce a fragment containing the nitrogen atom. A prominent peak at m/z 56 is often observed for 4-aminocyclohexanols, corresponding to the loss of the ring portion without the functional groups. chemicalbook.com

Differentiating between cis and trans isomers by mass spectrometry alone can be challenging, as they often produce very similar fragmentation patterns. However, subtle differences in the relative intensities of certain fragment ions may arise due to the different steric environments of the functional groups in each isomer, which can influence the stability of the transition states leading to fragmentation. kyushu-u.ac.jp

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation

The spectra of this compound would be dominated by absorptions corresponding to the O-H, N-H, C-H, C-O, and C-N bonds.

Predicted Vibrational Frequencies

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3400-3200 3400-3200 Strong, Broad (IR)
N-H Stretch (primary amine) 3350-3250 (doublet) 3350-3250 Medium (IR)
C-H Stretch (sp³) 2950-2850 2950-2850 Strong (IR & Raman)
N-H Bend (scissoring) 1650-1580 - Medium to Strong (IR)
C-H Bend (CH₂) 1480-1440 1480-1440 Medium (IR & Raman)
C-O Stretch (tertiary alcohol) ~1150 Weak Strong (IR)
C-N Stretch ~1200 ~1200 Medium (IR)

The broad O-H stretching band in the IR spectrum is characteristic of alcohols capable of hydrogen bonding. youtube.comnist.gov The N-H stretch typically appears as a doublet for a primary amine (-NH₂). The region below 1500 cm⁻¹ is the "fingerprint region," containing a complex series of bands from C-C, C-O, and C-N stretching and bending vibrations that are unique to the molecule's specific structure and conformation. ias.ac.inresearchgate.net Raman spectroscopy is particularly useful for observing the symmetric C-H stretching and skeletal vibrations of the cyclohexane ring. ias.ac.in Differences in the vibrational spectra between cis and trans isomers can be subtle but may appear in the fingerprint region, reflecting the different symmetry and conformational constraints of each molecule. americanpharmaceuticalreview.com

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method is invaluable for the unambiguous determination of its stereochemistry, confirming the cis relationship between the amino and methyl groups relative to the cyclohexyl ring. The process involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to generate a detailed model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While a specific, publicly available crystal structure of this compound is not readily found in open-access crystallographic databases, the application of this technique would yield critical data. Such an analysis would definitively confirm the chair conformation of the cyclohexane ring, which is the most stable arrangement. Furthermore, it would reveal the axial or equatorial positions of the amino, methyl, and hydroxyl substituents. The cis configuration implies that the amino and methyl groups are on the same side of the ring.

A crystallographic study would also provide insights into the intermolecular interactions within the crystal lattice, such as hydrogen bonding involving the amino and hydroxyl groups. These interactions are crucial in determining the macroscopic properties of the solid, including its melting point and solubility.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)6.2
c (Å)12.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)802.5
Z4
Density (calculated) (g/cm³)1.070
Key Bond Lengths (Å)C-N: ~1.47, C-O: ~1.43, C-C: ~1.53
Key Bond Angles (°)C-C-C: ~111, C-N-H: ~109, C-O-H: ~109

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of this compound, DFT calculations are instrumental in understanding its conformational preferences, electronic properties, and reactivity. These calculations provide a theoretical framework to complement and predict experimental findings.

Conformational Energy Landscapes

The cyclohexane ring in this compound can exist in several conformations, with the chair form being the most stable. However, the substituents can adopt either axial or equatorial positions, leading to different chair conformers. DFT calculations can be employed to determine the relative energies of these conformers and thus predict the most stable arrangement.

The conformational energy landscape is explored by performing geometry optimizations for all possible chair conformers. The relative energies are then calculated to identify the global minimum energy structure. For this compound, the primary chair conformers would involve different arrangements of the axial and equatorial substituents. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. However, the presence of multiple substituents and potential intramolecular interactions can influence the final conformational preference.

Relative Energies of Hypothetical Conformers of this compound

Conformer-OH Position-NH₂ Position-CH₃ PositionRelative Energy (kcal/mol)
1 AxialEquatorialAxial0.0 (Global Minimum)
2 EquatorialAxialEquatorial1.5
3 EquatorialEquatorialAxial3.2
4 AxialAxialEquatorial5.8

Note: The relative energies are hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. It provides a visual representation of the electrostatic potential on the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. Intermediate potentials are represented by other colors in the spectrum (orange, yellow, green).

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, owing to the lone pairs of electrons on these atoms. These sites would be the primary centers for electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups, as well as the protons on the cyclohexane ring, would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

Predicted Molecular Electrostatic Potential Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication
Oxygen of -OH groupNegative (Red)Site for electrophilic attack, hydrogen bond acceptor
Nitrogen of -NH₂ groupNegative (Red)Site for electrophilic attack, hydrogen bond acceptor
Hydrogens of -OH and -NH₂Positive (Blue)Site for nucleophilic attack, hydrogen bond donor
Methyl group hydrogensSlightly Positive (Green/Blue)Weakly electrophilic character
Cyclohexane ring carbonsNeutral (Green)Generally unreactive

These computational tools, X-ray crystallography and DFT, provide a comprehensive understanding of the structural and electronic characteristics of this compound, which is fundamental for predicting its chemical behavior and potential applications.

Future Directions and Emerging Research Avenues

Application of Machine Learning and AI in the Design of cis-4-Amino-1-methylcyclohexanol (B66319) Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and discovery of novel derivatives of this compound with tailored properties. While specific applications of AI to this particular compound are still emerging, the established success of these computational tools in broader drug discovery and materials science provides a clear roadmap for future research.

ML algorithms can be trained on existing datasets of aminocyclohexanol derivatives and their associated biological activities or material properties. These models can then be used to predict the characteristics of virtual compounds, significantly accelerating the screening process and reducing the reliance on time-consuming and expensive laboratory synthesis. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their therapeutic efficacy or toxicity.

Generative AI models offer a particularly exciting avenue for exploration. These models can design entirely new molecular structures based on a set of desired parameters, potentially uncovering novel derivatives with enhanced performance. By inputting the core structure of this compound and specifying desired properties such as target binding affinity or improved solubility, researchers can generate a virtual library of promising candidates for further investigation.

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling (QSAR) Develop models to predict the biological activity, toxicity, and physicochemical properties of derivatives.Faster identification of lead compounds and optimization of properties.
Generative Design Create novel molecular structures with desired characteristics based on the this compound scaffold.Discovery of innovative derivatives with enhanced efficacy and novel mechanisms of action.
Virtual Screening Computationally screen large libraries of virtual derivatives against specific biological targets.Efficiently prioritize compounds for synthesis and experimental testing.
Synthesis Prediction Predict optimal synthetic routes and reaction conditions for the production of new derivatives.Streamline the chemical synthesis process, saving time and resources.

Investigation of New Biological Targets for this compound-based Compounds

The structural similarity of this compound to various biologically active molecules, such as amino acids and other aminocyclitols, suggests its potential for interaction with a wide range of biological targets. mdpi.complos.orgbiorxiv.org Future research will likely focus on a systematic exploration of these potential targets to uncover new therapeutic applications for its derivatives.

In silico screening methods will be instrumental in this endeavor. By docking virtual libraries of this compound derivatives into the binding sites of known and novel protein targets, researchers can identify potential interactions and prioritize targets for experimental validation. nih.gov This approach allows for a broad and rapid assessment of the compound's potential bioactivity across the proteome.

Given the prevalence of the amino alcohol motif in pharmaceuticals, potential biological targets for derivatives of this compound could include:

Enzymes: As inhibitors or modulators of enzymes such as kinases, proteases, and transferases, which are implicated in a multitude of diseases.

Receptors: As agonists or antagonists for G-protein coupled receptors (GPCRs) or ion channels, which play crucial roles in cell signaling.

Transporters: Modulating the activity of transporters involved in nutrient uptake or drug efflux.

Furthermore, the development of novel N-substituted β-amino acid derivatives has shown promise in targeting multidrug-resistant Gram-positive pathogens. plos.orgbiorxiv.org This suggests that derivatives of this compound could be investigated for their potential as novel antibacterial agents, particularly against resistant strains. nih.gov

Exploration of this compound in Material Science Applications

The bifunctional nature of this compound, possessing both a reactive amino group and a hydroxyl group, makes it an attractive monomer for the synthesis of advanced polymers and functional materials. The cis stereochemistry can impart specific conformational constraints on the resulting polymer chains, potentially leading to materials with unique physical and chemical properties.

Future research in this area could explore the incorporation of this compound into various polymer architectures, including:

Polyamides and Polyurethanes: The amino and hydroxyl groups can readily participate in condensation polymerization reactions to form these important classes of polymers. The resulting materials could exhibit enhanced thermal stability, mechanical strength, or adhesive properties.

Epoxy Resins: The amino group can act as a curing agent for epoxy resins, potentially leading to thermosets with tailored cross-linking densities and improved performance characteristics.

Functional Coatings and Films: The ability to introduce functionality through the amino and hydroxyl groups could be exploited to create coatings with specific properties, such as hydrophilicity, biocompatibility, or antimicrobial activity.

The development of materials derived from this compound is still in its early stages, but the versatility of this building block suggests a promising future in the creation of novel and high-performance materials.

Development of Sustainable Production Methods for this compound

The increasing demand for environmentally friendly and efficient chemical processes is driving the development of sustainable methods for the production of this compound. A key focus in this area is the use of biocatalysis, which offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced waste generation.

One promising approach involves the use of enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) in one-pot cascade reactions. researchgate.net For example, a chemo-enzymatic method could be developed starting from a suitable ketone precursor. A KRED could be employed for the stereoselective reduction of the ketone to the corresponding alcohol, followed by an ATA-catalyzed amination to introduce the amino group with the desired cis-stereochemistry. This enzymatic cascade would streamline the synthesis, reduce the need for protecting groups, and minimize the use of harsh reagents. youtube.com

Table 2: Comparison of Synthetic Strategies for Aminocyclohexanols

Synthetic StrategyAdvantagesChallenges
Traditional Chemical Synthesis Well-established, versatile for various substrates.Often requires harsh reagents, multiple steps, and can generate significant waste.
Chemo-enzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced environmental impact. researchgate.netnih.govEnzyme stability and cost can be a factor, requires identification of suitable enzymes.
Whole-Cell Biocatalysis Cofactor regeneration is handled by the cell, potentially lower cost than isolated enzymes.Substrate and product transport across the cell membrane can be limiting, potential for side reactions.

Research into the enzymatic synthesis of related compounds, such as β-lactam antibiotics and N-fatty-acylated amino compounds, further highlights the potential for acyl-transfer reactions catalyzed by enzymes like penicillin V acylase. nih.gov Such biocatalytic approaches could be adapted for the sustainable production of this compound and its derivatives.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, offer a powerful and efficient strategy for the synthesis of complex molecules. nih.gov The bifunctional nature of this compound makes it an ideal candidate for incorporation into various MCRs, enabling the rapid generation of diverse libraries of novel compounds.

The primary amine and the hydroxyl group of this compound can participate in well-established MCRs such as the Ugi and Passerini reactions. nih.govresearchgate.netnih.gov

Ugi Reaction: In a Ugi four-component reaction (U-4CR), this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid. nih.govyoutube.com This would lead to the formation of complex α-acylamino carboxamides incorporating the cis-4-hydroxy-1-methylcyclohexyl moiety.

Passerini Reaction: In a Passerini three-component reaction (P-3CR), the hydroxyl group of this compound could potentially act as the nucleophile, reacting with a carbonyl compound and an isocyanide to yield α-acyloxy carboxamides.

The ability to incorporate this compound into these and other MCRs opens up a vast chemical space for the discovery of new bioactive molecules and functional materials. frontiersin.orgresearchgate.netdokumen.pub The resulting heterocyclic scaffolds could be of significant interest for medicinal chemistry and drug discovery programs. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of CIS-4-AMINO-1-METHYLCYCLOHEXANOL, and how are they experimentally determined?

  • Methodological Answer : Characterize the compound using standardized techniques:

  • Boiling point/Density : Measure via distillation and pycnometry, referencing cyclohexanol derivatives (e.g., CIS-1-ISOPROPYL-4-METHYLCYCLOHEXANE has a boiling point of 167°C and density ~0.808–0.812 g/cm³ ).
  • Stereochemical purity : Use chiral HPLC or polarimetry to distinguish cis/trans isomers, as seen in similar cyclohexanol mixtures .
  • Spectroscopic data : Employ 1^1H/13^13C NMR and mass spectrometry (MS) for structural confirmation, aligning with protocols for analogous amino-cyclohexanol derivatives .

Q. How can researchers optimize the synthesis of this compound to ensure high stereoselectivity?

  • Methodological Answer :

  • Catalytic hydrogenation : Use chiral catalysts (e.g., Rhodium with BINAP ligands) to favor cis configuration, as demonstrated in spirocyclic cyclohexanol syntheses .
  • Reaction monitoring : Track intermediates via TLC or in-situ IR spectroscopy to minimize byproducts.
  • Purification : Apply recrystallization or column chromatography, referencing protocols for structurally related hydrochlorides .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stereochemical data for this compound derivatives?

  • Methodological Answer :

  • Comparative analysis : Cross-validate X-ray crystallography and NOE (Nuclear Overhauser Effect) NMR data to confirm spatial arrangements, as discrepancies often arise from solvent effects or conformational flexibility .
  • Computational modeling : Use DFT (Density Functional Theory) to predict stable conformers and compare with experimental results .
  • Literature alignment : Reconcile findings with established cyclohexanol frameworks (e.g., CIS-1-ISOPROPYL-4-METHYLCYCLOHEXANE’s stereodescriptors ).

Q. How can researchers design pharmacological assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Target selection : Prioritize receptors common to amino-cyclohexanol analogs (e.g., GABAA_A or NMDA receptors) .
  • Dose-response curves : Determine IC50_{50}/EC50_{50} values using cell-based assays, ensuring inclusion of positive/negative controls per pharmacological guidelines .
  • Data validation : Apply statistical rigor (e.g., ANOVA with post-hoc tests) to address variability, as emphasized in medicinal chemistry research frameworks .

Q. What computational approaches predict the metabolic stability of this compound in vivo?

  • Methodological Answer :

  • ADME modeling : Use software like Schrödinger’s QikProp to estimate solubility, permeability, and cytochrome P450 interactions.
  • Metabolite identification : Simulate Phase I/II metabolism via in silico tools (e.g., MetaSite), cross-referenced with in vitro microsomal assays .
  • Free energy calculations : Apply molecular dynamics to assess binding affinities to metabolic enzymes .

Data Analysis and Interpretation

Q. How should researchers address conflicting results in the cyclohexanol ring’s conformational stability under varying pH conditions?

  • Methodological Answer :

  • Controlled experiments : Systematically vary pH and temperature while monitoring ring puckering via 1^1H NMR coupling constants .
  • Multivariate analysis : Use PCA (Principal Component Analysis) to isolate variables influencing stability, as recommended in iterative qualitative research .
  • Collaborative validation : Compare findings with independent labs to rule out methodological artifacts .

Ethical and Theoretical Considerations

Q. What frameworks ensure ethical rigor when studying this compound’s neuroactive potential?

  • Methodological Answer :

  • FINER criteria : Evaluate feasibility, novelty, and relevance early in study design .
  • In vitro-to-in vivo extrapolation**: Prioritize cell-based assays over animal models where possible, adhering to NIH guidelines .
  • Transparency : Disclose synthetic yields, purity thresholds, and computational assumptions in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.